molecular formula C8H6BrF3O B1400725 2-Bromo-1-(2,2-difluoroethoxy)-4-fluorobenzene CAS No. 936249-99-9

2-Bromo-1-(2,2-difluoroethoxy)-4-fluorobenzene

Cat. No.: B1400725
CAS No.: 936249-99-9
M. Wt: 255.03 g/mol
InChI Key: YTRPZYBHEPDBJT-UHFFFAOYSA-N
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Description

2-Bromo-1-(2,2-difluoroethoxy)-4-fluorobenzene is an organic compound that belongs to the class of halogenated aromatic ethers. This compound is characterized by the presence of bromine, fluorine, and difluoroethoxy groups attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(2,2-difluoroethoxy)-4-fluorobenzene typically involves the reaction of 2,2-difluoroethanol with 2-bromo-4-fluorophenol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ether linkage. The reaction can be represented as follows:

2-Bromo-4-fluorophenol+2,2-difluoroethanolK2CO3,DMF,heatThis compound\text{2-Bromo-4-fluorophenol} + \text{2,2-difluoroethanol} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}, \text{heat}} \text{this compound} 2-Bromo-4-fluorophenol+2,2-difluoroethanolK2​CO3​,DMF,heat​this compound

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(2,2-difluoroethoxy)-4-fluorobenzene undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Electrophilic Aromatic Substitution:

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium amide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Electrophilic Aromatic Substitution: Reagents like sulfuric acid, nitric acid, or halogens in the presence of a Lewis acid catalyst are employed.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzene derivatives with various functional groups.

    Electrophilic Aromatic Substitution: Introduction of nitro, sulfonic acid, or halogen groups on the benzene ring.

    Oxidation and Reduction: Formation of hydroxylated or dehalogenated products.

Scientific Research Applications

2-Bromo-1-(2,2-difluoroethoxy)-4-fluorobenzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(2,2-difluoroethoxy)-4-fluorobenzene involves its interaction with molecular targets through its functional groups. The bromine and fluorine atoms can participate in halogen bonding, while the difluoroethoxy group can engage in hydrogen bonding and dipole-dipole interactions. These interactions influence the compound’s reactivity and its ability to form stable complexes with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1-(2,2-difluoroethoxy)-4-methoxybenzene
  • 2-Bromo-1-(2,2-difluoroethoxy)-4-methylbenzene
  • 2-Bromo-1-(2,2-difluoroethoxy)-4-chlorobenzene

Uniqueness

2-Bromo-1-(2,2-difluoroethoxy)-4-fluorobenzene is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric properties. The difluoroethoxy group further enhances its reactivity and potential applications in various fields. Compared to similar compounds, it offers a unique combination of functional groups that can be exploited for specific chemical transformations and applications.

Properties

IUPAC Name

2-bromo-1-(2,2-difluoroethoxy)-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF3O/c9-6-3-5(10)1-2-7(6)13-4-8(11)12/h1-3,8H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTRPZYBHEPDBJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Br)OCC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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